Cas no 2797907-18-5 (Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]-)

B-[3-(Difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid is a specialized boronic acid derivative featuring both difluoromethyl and trifluoromethyl substituents on the phenyl ring. This structural configuration enhances its reactivity and stability, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated biaryl compounds. The electron-withdrawing effects of the fluorine substituents improve its compatibility with electron-rich coupling partners, while the boronic acid group ensures efficient transmetalation. Its high purity and consistent performance make it suitable for pharmaceutical and agrochemical research, particularly in the development of fluorinated bioactive molecules. The compound is typically handled under inert conditions to preserve its reactivity.
Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- structure
2797907-18-5 structure
Product name:Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]-
CAS No:2797907-18-5
MF:C8H6BF5O2
MW:239.935060024261
CID:5560327

Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • B-[3-(Difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
    • Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]-
    • Inchi: 1S/C8H6BF5O2/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15)16/h1-3,7,15-16H
    • InChI Key: JGQPCDSNVKTOBY-UHFFFAOYSA-N
    • SMILES: C(F)(F)C1C=C(C=C(C=1)C(F)(F)F)B(O)O

Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37313651-2.5g
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
2797907-18-5
2.5g
$2014.0 2023-07-06
Enamine
EN300-37313651-0.5g
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
2797907-18-5
0.5g
$987.0 2023-07-06
Enamine
EN300-37313651-5.0g
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
2797907-18-5
5.0g
$2981.0 2023-07-06
Enamine
EN300-37313651-0.1g
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
2797907-18-5
0.1g
$904.0 2023-07-06
Enamine
EN300-37313651-1.0g
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
2797907-18-5
1.0g
$1029.0 2023-07-06
Enamine
EN300-37313651-10.0g
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
2797907-18-5
10.0g
$4421.0 2023-07-06
Enamine
EN300-37313651-0.05g
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
2797907-18-5
0.05g
$864.0 2023-07-06
Enamine
EN300-37313651-0.25g
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
2797907-18-5
0.25g
$946.0 2023-07-06

Additional information on Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]-

Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5): A Key Intermediate in Modern Pharmaceutical and Material Science Research

Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]-, identified by its CAS number 2797907-18-5, is a sophisticated organic compound that has garnered significant attention in the realms of pharmaceutical chemistry and advanced material science. This compound, characterized by its unique structural motifs, including two fluorinated aromatic rings, presents a rich landscape for innovative research and applications.

The molecular structure of Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5) consists of a central boronic acid functional group attached to a phenyl ring substituted with both 3-(difluoromethyl) and 5-(trifluoromethyl) groups. This arrangement imparts distinct electronic and steric properties to the molecule, making it an invaluable building block in the synthesis of complex organic compounds.

In the field of pharmaceutical research, boronic acids are widely recognized for their role as key intermediates in the development of novel therapeutic agents. The presence of fluorine atoms in this compound not only enhances its metabolic stability but also influences its binding affinity to biological targets. Recent studies have highlighted the potential of such fluorinated boronic acids in designing highly selective inhibitors for various enzymatic pathways.

One of the most compelling aspects of Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5) is its utility in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision. The electron-withdrawing nature of the fluorine substituents in this compound enhances the reactivity of the boronic acid moiety, facilitating efficient coupling with aryl halides and other coupling partners.

The applications of this compound extend beyond pharmaceuticals into the domain of advanced materials. Fluorinated boronic acids have been explored as precursors for self-assembling structures and functional polymers. The unique interplay between electronic effects and steric hindrance provided by the 3-(difluoromethyl) and 5-(trifluoromethyl) groups allows for the design of materials with tailored properties, such as enhanced thermal stability or specific luminescent characteristics.

Recent advancements in computational chemistry have further illuminated the potential of Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5). Molecular modeling studies have demonstrated that this compound can exhibit significant binding interactions with a variety of biological targets, including proteins and nucleic acids. These insights are crucial for rational drug design and for developing new strategies to modulate biological processes at the molecular level.

The synthesis of this compound represents a testament to the ingenuity of synthetic chemists. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. The introduction of fluorine atoms at specific positions on the phenyl ring requires precise control over reaction mechanisms to avoid unwanted side products. This level of synthetic complexity underscores the importance of advanced methodologies in modern chemical research.

In conclusion, Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5) stands as a paradigm of innovation in chemical synthesis and application. Its unique structural features make it an indispensable tool for researchers aiming to push the boundaries of pharmaceuticals and materials science. As our understanding of its properties continues to evolve, so too will its role in shaping the future of these disciplines.

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